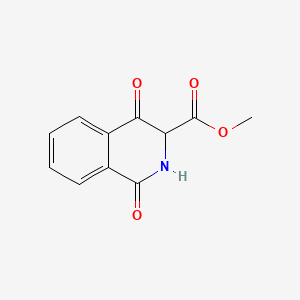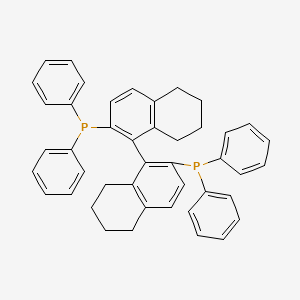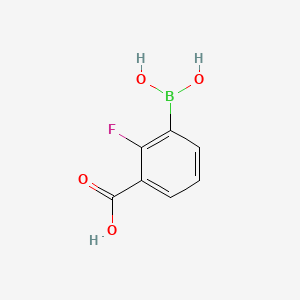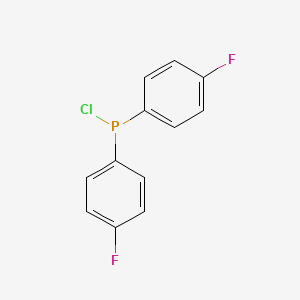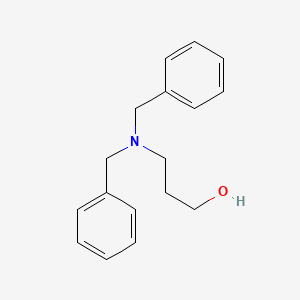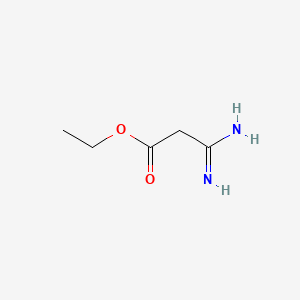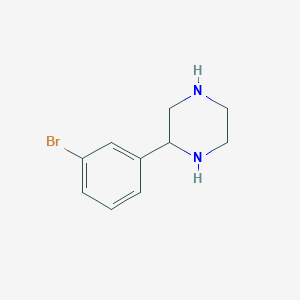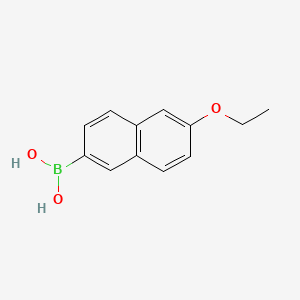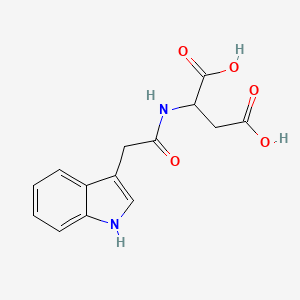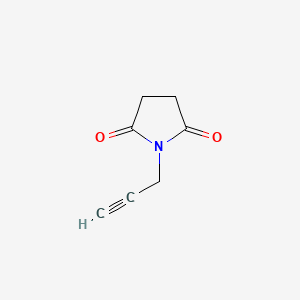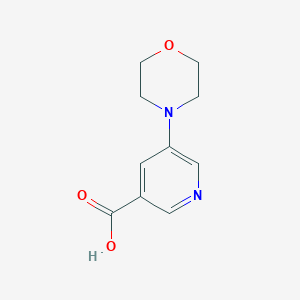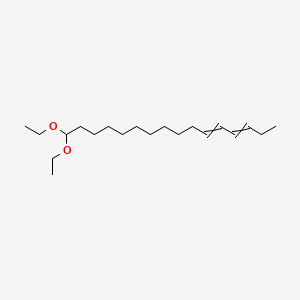
(Z,Z)-11,13-Hexadecadienal diethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-11,13-Hexadecadienal diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are known for their stability and lack of reactivity in neutral to strongly basic environments . This compound is characterized by its unique structure, which includes two double bonds in the Z configuration at the 11th and 13th positions of a hexadecadienal chain, with diethyl acetal groups attached.
Vorbereitungsmethoden
One common method involves the use of Wittig or Horner-Wadsworth-Emmons reactions to form the diene structure, followed by acetalization using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(Z,Z)-11,13-Hexadecadienal diethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetal groups can be replaced by other functional groups under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-11,13-Hexadecadienal diethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (Z,Z)-11,13-Hexadecadienal diethyl acetal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with lipid receptors, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
(Z,Z)-11,13-Hexadecadienal diethyl acetal can be compared with other similar compounds, such as:
Hexadecanal diethyl acetal: Lacks the double bonds present in this compound, resulting in different chemical properties and reactivity.
(E,E)-11,13-Hexadecadienal diethyl acetal: Has the double bonds in the E configuration, leading to different stereochemistry and potentially different biological activities.
Hexadecadienal diethyl acetal: Without specifying the configuration of the double bonds, this compound can have different isomers with varying properties .
Eigenschaften
CAS-Nummer |
71673-23-9 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(3Z,5Z)-16,16-diethoxyhexadeca-3,5-diene |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h7-10,20H,4-6,11-19H2,1-3H3/b8-7-,10-9- |
InChI-Schlüssel |
CBJGIKWGCGTVMA-QRLRYFCNSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
Isomerische SMILES |
CC/C=C\C=C/CCCCCCCCCC(OCC)OCC |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


